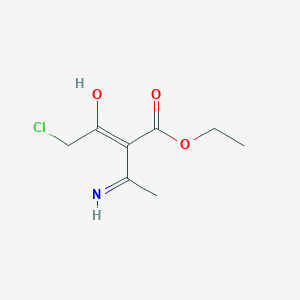
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, also known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO belongs to the family of pyridazinone derivatives and has been extensively studied for its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Importance
Synthesis of Heterocyclic Compounds : Compounds similar to the one have been used for synthesizing a variety of heterocycles, including pyridazin-3(4H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocycles have significant synthetic and biological importance, underlining the utility of the compound as a precursor for creating diverse chemical structures (Abou-Elmagd et al., 2015).
Role in Synthesis of Novel Derivatives : This type of compound plays a crucial role in the synthesis of novel nitrile imines and their reaction with various dipoles, leading to the formation of complex heterocyclic structures, such as 1,2,4,5-tetrazines, 1,2,4-triazoles, and 1,3,4-oxadiazoles, all of which hold significant potential in various scientific applications (Shams, 1984).
Pharmacological Potential
Anticancer Activity : Derivatives of 1,2,4-oxadiazol, which include structures similar to the compound , have been synthesized and tested for their anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Yakantham et al., 2019).
Biological Evaluation of Pyridazinone Derivatives : The synthesis of pyridazin-3(2H)-one derivatives and their preliminary biological evaluation, including plant growth stimulant activity, showcases the diverse biological applications of these compounds (Yengoyan et al., 2018).
Chemical and Physical Properties
Molecular Structure and Thermodynamics : The molecular structure, spectrum, and thermodynamic properties of similar compounds have been studied, providing insights into the physical and chemical properties that are crucial for scientific applications in areas like material science and chemical engineering (You-hui, 2011).
Thermo-physical Properties in Solvents : Thermo-physical characterization of 1,3,4-oxadiazole derivatives, including density, viscosity, and ultrasonic sound velocity, has been conducted. This research is vital for understanding the solubility and reaction dynamics of such compounds in various solvents, which is essential for chemical synthesis and pharmaceutical formulations (Godhani et al., 2013).
Eigenschaften
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-18-7-5-4-6-16(18)20-22-21(28-24-20)19-17(26)12-13-25(23-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMLYBPPCHNGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)


![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)





![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)